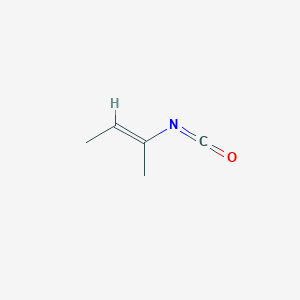
(2E)-2-isocyanatobut-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-isocyanatobut-2-ene is an organic compound characterized by the presence of an isocyanate group attached to a butene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-isocyanatobut-2-ene typically involves the reaction of but-2-ene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes elimination to yield the desired isocyanate compound. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of advanced reactors and catalysts can enhance the yield and purity of the product. Safety measures are crucial due to the toxic nature of phosgene and the reactive nature of isocyanates.
化学反应分析
Types of Reactions
(2E)-2-isocyanatobut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of ureas, carbamates, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyanate group under mild conditions to form various products.
Major Products Formed
Oxidation: Oxidized derivatives such as oximes and nitroso compounds.
Reduction: Amines and related nitrogen-containing compounds.
Substitution: Ureas, carbamates, and thiocarbamates.
科学研究应用
(2E)-2-isocyanatobut-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and elastomers due to its reactivity and versatility.
作用机制
The mechanism of action of (2E)-2-isocyanatobut-2-ene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of stable products. The molecular targets include proteins, enzymes, and other biomolecules, where the isocyanate group can modify functional groups and alter biological activity.
相似化合物的比较
Similar Compounds
(2E)-2-isocyanatobut-1-ene: Similar structure but with a different position of the isocyanate group.
(2E)-2-isocyanatoprop-2-ene: A shorter carbon chain with similar reactivity.
(2E)-2-isocyanatopent-2-ene: A longer carbon chain with comparable chemical properties.
Uniqueness
(2E)-2-isocyanatobut-2-ene is unique due to its specific structural configuration, which influences its reactivity and the types of products formed in chemical reactions. Its position of the isocyanate group on the butene backbone provides distinct advantages in synthetic applications and industrial processes.
属性
分子式 |
C5H7NO |
|---|---|
分子量 |
97.12 g/mol |
IUPAC 名称 |
(E)-2-isocyanatobut-2-ene |
InChI |
InChI=1S/C5H7NO/c1-3-5(2)6-4-7/h3H,1-2H3/b5-3+ |
InChI 键 |
BXRMCPOODKVANF-HWKANZROSA-N |
手性 SMILES |
C/C=C(\C)/N=C=O |
规范 SMILES |
CC=C(C)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


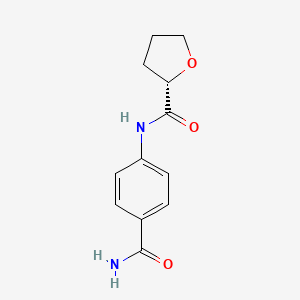
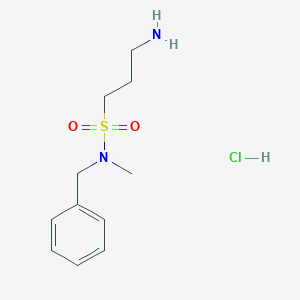
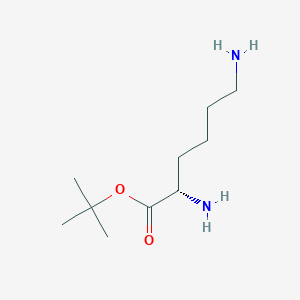
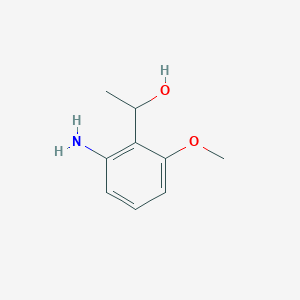
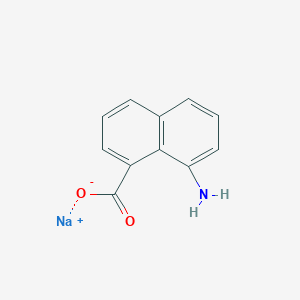
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)
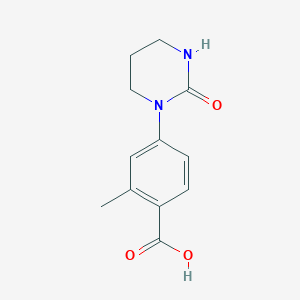

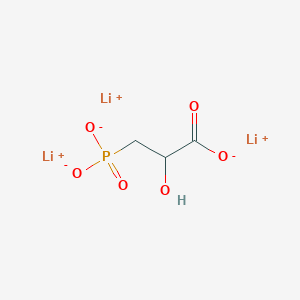


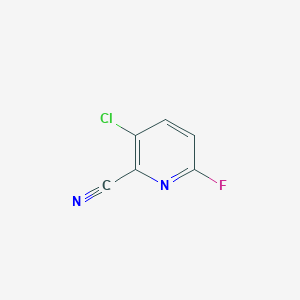

amine](/img/structure/B13513782.png)
